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Compound Focus: Ftaxilide

CAS No.: 19368-18-4

Cat. No.: S003711

This document outlines a proposed experimental strategy for the systematic identification and
characterization of Ftaxilide metabolites. The workflow integrates modern analytical technologies and data

processing tools to ensure comprehensive coverage.

Introduction & Objective

Ftaxilide is a novel antituberculosis agent with the molecular formula C16H15NO3 [1]. The primary

objective of this protocol is to establish a robust methodology for:

¢ Identifying all major and minor metabolites of Ftaxilide.
e Structural Elucidation of the identified metabolites.
¢ Proposing a definitive biotransformation pathway.

This is critical for understanding the drug's efficacy, safety, and potential for drug-drug interactions [2].

Proposed Experimental Workflow

The following diagram illustrates the integrated multi-step strategy for Ftaxilide metabolite identification.

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s003711?utm_src=pdf-body
https://www.smolecule.com/products/s003711?utm_src=pdf-interest
https://www.smolecule.com/products/s003711?utm_src=pdf-body
https://www.smolecule.com/products/s003711?utm_src=pdf-body
https://www.chemsrc.com/en/cas/19368-18-4_513664.html
https://www.smolecule.com/products/s003711?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34620061/
https://www.smolecule.com/products/s003711?utm_src=pdf-body
https://www.smolecule.com/products/s003711?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

(Study InitiatiorD

In Vitro & In Vivo
Sample Generation

LC-MS/MS Analysis
(UPLC-ESI-QTOF-MS)

Multivariate Data Analysis
& Metabolite Hunting

D Conversion

[Structural Elucidation MetaboAnalyst

(MS/MS & NMR)

Pathway Construction
& Reporting

Click to download full resolution via product page

Detailed Protocols for Key Experiments

3.1. Sample Generation: In Vitro and In Vivo Systems
A combination of systems is recommended to capture a full range of metabolites.

¢ 3.1.1. In Vitro Incubations:

o Reagents: Ftaxilide (CAS 19368-18-4) [1], pooled human liver microsomes (pHLM) or
hepatocytes, NADPH regenerating system, UDPGA (for glucuronidation), appropriate buffer
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(e.g., PBS, pH 7.4).
o Protocol:
= Prepare incubation mixtures containing 1 mg/mL pHLM, 1-10 uM Ftaxilide, and
regenerating system in buffer.
= Pre-incubate for 5 minutes at 37°C.
= |nitiate reaction by adding the NADPH regenerating system.
= |ncubate for 0, 15, 30, 60, and 120 minutes.
= Terminate reactions with an equal volume of ice-cold acetonitrile.
= Centrifuge at high speed (>10,000 g) to pellet proteins.
= Collect supernatant for analysis [3] [2].

¢ 3.1.2. In Vivo Studies (Rat Model):

o Protocol:
= Administer Ftaxilide (e.g., 10 mg/kg IV, based on Taxol study design [4]) to Sprague-
Dawley rats.
= Collect bile, urine, and plasma over a 24-hour period.
= Process samples: Centrifuge bile and urine; use protein precipitation or solid-phase
extraction (SPE) for plasma [4] [3].

3.2. Instrumental Analysis: UPLC-ESI-QTOF-MS

This platform provides high-resolution separation and accurate mass measurement.

e Chromatography (UPLC):

o Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 um).

o Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
o Gradient: 5% B to 95% B over 10-15 minutes.

o Flow Rate: 0.4 mL/min.

o Injection Volume: 5-10 pL [3].

e Mass Spectrometry (QTOF-MS):

o lonization: Electrospray lonization (ESI), positive and negative modes.

o Mass Range: 50-1000 m/z.

o Data Acquisition: Data-Dependent Acquisition (DDA). A full MS1 scan at high resolution is
followed by MS/MS scans on the most intense ions. This is crucial for fragmenting potential
metabolites [3].

3.3. Data Processing and Metabolite Identification
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¢ Metabolite Hunting: Use software to compare drug-dosed samples with controls. Key features

include:
o Mass Defect Filtering
o Isotope Pattern Matching
o Product lon Filtering [3]

e Multivariate Analysis: For complex samples like urine, use tools like Projection to Latent Structures
Discriminant Analysis (PLS-DA) to highlight ions that differentiate dosed samples from controls,
flagging potential metabolites [3].

¢ ID Conversion: Use tools like the MetaboAnalyst ID Conversion module to map detected masses
to standardized database identifiers (HMDB, PubChem, KEGG) for pathway analysis [5].

3.4. Structural Elucidation

e MSIMS Interpretation: Analyze fragmentation patterns of potential metabolites and compare them to
the parent drug.

¢ NMR Spectroscopy: For major metabolites, use preparative LC to isolate pure compounds.
Structure elucidation via 1H-NMR is essential for definitive confirmation, as demonstrated in the Taxol
metabolite study [4].

Anticipated Data & Analysis

While specific data for Ftaxilide is unavailable, the table below summarizes the types of metabolites

commonly observed for drugs with similar structural features and how to identify them.

Table 1: Common Biotransformations and Their Analytical Signatures

Biotransformation Mass Relevance to Ftaxilide
LC-MS/MS Strategy

Type Change (Da) (C16H15N0O3)

Hydroxylation +15.995 Neutral loss of H20 (-18); Likely on phenyl or
diagnostic fragments dimethylphenyl rings.

Hydrolysis (Amide) -0.984 (H2) Formation of benzoic acid and Probable, given the
aniline derivatives phthalamic acid structure

[1].

Glucuronidation +176.032 Neutral loss of 176; Expected Phase Il
characteristic fragments at m/z conjugation.
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Biotransformation Mass Relevance to Ftaxilide
LC-MSI/MS Strategy
Type Change (Da) (C16H15NO3)
113 and 85.
Taurine +107.004 Specific to bile; negative ion Possible, as seen with
Conjugation mode; signature fragment. fenofibrate [3].
Sulfation +79.957 Neutral loss of 80; negative ion Expected Phase Il
mode favored. conjugation.
Conclusion

This application note provides a complete, industry-standard protocol for the metabolite identification of
Ftaxilide. The strategy leverages UPLC-ESI-QTOF-MS for sensitive detection and multivariate data
analysis for efficient metabolite hunting, moving from prediction to actual characterization [6]. Successful
execution will require generating in vivo or in vitro samples, following the detailed analytical protocols, and

interpreting the data against known biotransformation principles.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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